N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide: is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic moiety and a nitrobenzamide group makes it a unique candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the benzamide group. The key steps include:
Formation of the Spirocyclic Intermediate: This can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal.
Functionalization: The spirocyclic ketal is then reacted with appropriate reagents to introduce the nitrobenzamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The spirocyclic moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized spirocyclic compounds.
Scientific Research Applications
N-(1,4-dioxaspiro[4
Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various therapeutic areas.
Materials Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the spirocyclic moiety might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide ring (e.g., fluorine, chlorine) can significantly alter the compound’s chemical properties and reactivity.
- Reactivity: The different substituents can influence the compound’s reactivity in substitution and reduction reactions.
- Applications: While all these compounds may have potential applications in medicinal chemistry and materials science, their specific uses might vary based on their unique chemical properties .
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-14-8-11(19(21)22)4-5-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZTCRCWSCNRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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